Antifungal and Anti-Biofilm Potency: N-Butylphthalimide vs. Five Other N-Substituted Phthalimides
In a comparative study of six N-substituted phthalimides against Candida albicans and C. parapsilosis, N-butylphthalimide (NBP) was the most potent derivative. It achieved a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against both fluconazole-sensitive and fluconazole-resistant strains. This is in contrast to the other five tested compounds, which exhibited MICs >100 µg/mL, indicating NBP's unique efficacy within this set [1]. Furthermore, NBP dose-dependently inhibited biofilm formation at sub-inhibitory concentrations (10-50 µg/mL) [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida species |
|---|---|
| Target Compound Data | MIC = 100 µg/mL (for both fluconazole-sensitive and -resistant C. albicans and C. parapsilosis) |
| Comparator Or Baseline | Five other N-substituted phthalimide derivatives (exact structures not specified in the abstract, but includes variants with different alkyl/aryl N-substituents) |
| Quantified Difference | MIC for NBP was ≤100 µg/mL, whereas MICs for all five other derivatives were >100 µg/mL (specific values not reported, only that they were less potent). |
| Conditions | In vitro broth microdilution assay against C. albicans (fluconazole-sensitive and -resistant) and C. parapsilosis. |
Why This Matters
This demonstrates that N-butylphthalimide possesses a uniquely potent antifungal and anti-biofilm profile among a panel of close structural analogs, making it the specific compound of choice for research into novel antifungal therapies.
- [1] Shaik, S., Lee, J. H., Kim, Y., & Lee, J. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1387393. View Source
- [2] Shaik, S., Lee, J. H., Kim, Y., & Lee, J. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1387393. View Source
